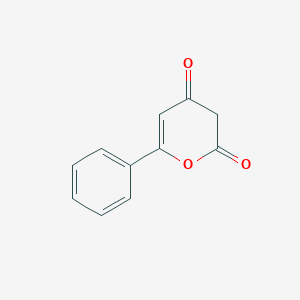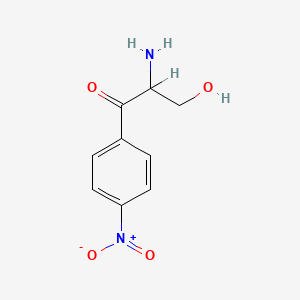
methyl (2S)-2-acetamidooctanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S)-2-acetamidooctanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an acetamido group attached to an octanoate chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-acetamidooctanoate typically involves the esterification of (2S)-2-acetamidooctanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial to achieving high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2S)-2-acetamidooctanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding (2S)-2-acetamidooctanoic acid and methanol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to produce the corresponding alcohol.
Substitution: The acetamido group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Hydrolysis: (2S)-2-acetamidooctanoic acid and methanol.
Reduction: Corresponding alcohol.
Substitution: Products depend on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl (2S)-2-acetamidooctanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl (2S)-2-acetamidooctanoate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester moiety can undergo hydrolysis, releasing active components that interact with cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (2S)-2-acetamidodecanoate: Similar structure with a longer carbon chain.
Ethyl (2S)-2-acetamidooctanoate: Similar structure with an ethyl ester instead of a methyl ester.
Methyl (2S)-2-acetamidohexanoate: Similar structure with a shorter carbon chain.
Uniqueness
Methyl (2S)-2-acetamidooctanoate is unique due to its specific chain length and functional groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in research and industry.
Propiedades
Número CAS |
3399-12-0 |
|---|---|
Fórmula molecular |
C11H21NO3 |
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
methyl (2S)-2-acetamidooctanoate |
InChI |
InChI=1S/C11H21NO3/c1-4-5-6-7-8-10(11(14)15-3)12-9(2)13/h10H,4-8H2,1-3H3,(H,12,13)/t10-/m0/s1 |
Clave InChI |
HXEHVYHMGGXHQE-JTQLQIEISA-N |
SMILES isomérico |
CCCCCC[C@@H](C(=O)OC)NC(=O)C |
SMILES canónico |
CCCCCCC(C(=O)OC)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



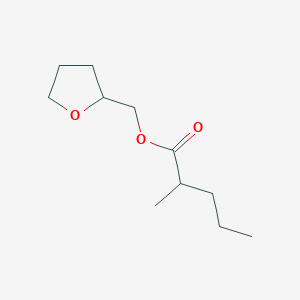

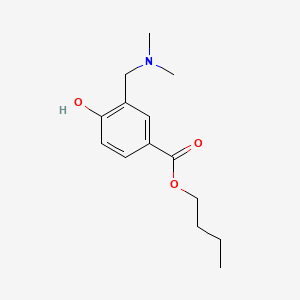

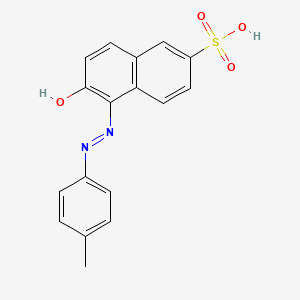
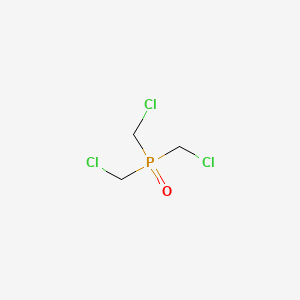

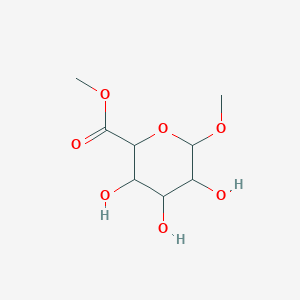
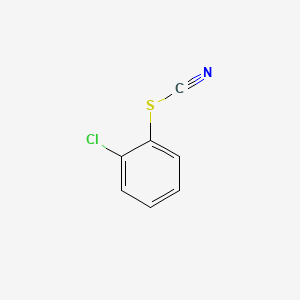
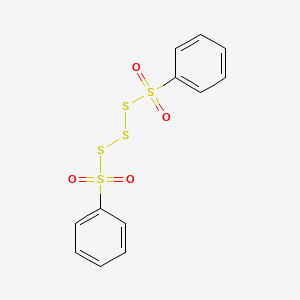
![5-[(3-Formyl-4-hydroxyphenyl)methyl]-2-hydroxybenzaldehyde](/img/structure/B14737603.png)
